molecular formula C21H29N3O5 B5283785 ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B5283785
M. Wt: 403.5 g/mol
InChI Key: PKVSZAZAERKMLF-UHFFFAOYSA-N
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Description

ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps. One common synthetic route includes the Povarov cycloaddition reaction followed by N-furoylation processes . The starting materials typically include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The reaction conditions often involve the use of deep eutectic solvents to facilitate the cycloaddition process . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification steps.

Chemical Reactions Analysis

ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Scientific Research Applications

ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors in the body, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to its biological effects .

Comparison with Similar Compounds

ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its combination of the piperidine and tetrahydropyrimidine rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-4-29-20(25)18-15(13-24-10-6-5-7-11-24)22-21(26)23-19(18)14-8-9-16(27-2)17(12-14)28-3/h8-9,12,19H,4-7,10-11,13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVSZAZAERKMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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